2-(4-Bromo-2-fluorophenoxy)acetohydrazide
Overview
Description
“2-(4-Bromo-2-fluorophenoxy)acetohydrazide” is a chemical compound with the molecular formula C8H8BrFN2O2 . It has a molecular weight of 263.07 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8BrFN2O2/c9-5-1-2-7 (6 (10)3-5)14-4-8 (13)12-11/h1-3H,4,11H2, (H,12,13) . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 263.07 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Antibacterial and Antitubercular Activities
Research by Raja et al. (2010) on diphenyl hydrazones and semicarbazones derived from phenoxy or 4-bromophenoxy acetic acid hydrazide showed promising antibacterial and antitubercular activities. Specifically, compounds synthesized exhibited inhibition against pathogenic strains and Mycobacterium tuberculosis H37 Rv, indicating their potential in developing new treatments for bacterial and tuberculosis infections (Raja, Agarwal, Mahajan, Pandeya, & Ananthan, 2010).
Antimicrobial Profile
Fuloria et al. (2014) conducted a study on the esterification of p-bromo-m-cresol, leading to the formation of 2-(4-bromo-3-methylphenoxy)acetate and subsequent derivatives. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the chemical's utility in addressing microbial resistance (Fuloria, Fuloria, & Gupta, 2014).
Pharmacological Screening
Shaharyar et al. (2016) utilized o-phenylenediamine and phenoxyacetic acid to synthesize novel benzimidazole derivatives, including 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide. These derivatives underwent pharmacological screening for anticonvulsant activities, providing insights into their potential therapeutic applications (Shaharyar, Mazumder, Salahuddin, Garg, & Pandey, 2016).
Nonlinear Optical Properties
Naseema et al. (2010) explored the nonlinear optical properties of various hydrazones, indicating potential applications in optical device technologies such as limiters and switches. This research highlights the compound's relevance in advanced materials science (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Environmental Pollution Detection
Zhu et al. (2019) designed a fluorescent probe based on 4-bromobutyryl moiety for the detection of hydrazine in environmental and biological samples. This application underscores the importance of derivatives of "2-(4-Bromo-2-fluorophenoxy)acetohydrazide" in environmental monitoring and safety (Zhu, Xu, Sang, Zhao, Wang, Wu, Fan, Wang, & Li, 2019).
Radiopharmaceutical Synthesis
Ross et al. (2011) described the synthesis of no-carrier-added 4-[18F]Fluorophenol from related compounds, demonstrating the compound's utility in developing radiopharmaceuticals for diagnostic purposes (Ross, Ermert, & Coenen, 2011).
Safety and Hazards
Specific safety and hazard information for “2-(4-Bromo-2-fluorophenoxy)acetohydrazide” is not available in the current resources. General safety measures for handling chemicals include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using personal protective equipment .
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2O2/c9-5-1-2-7(6(10)3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHONXNKLNXDRON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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